PEG5 Linker Length Is Empirically Optimal for LXRβ Degradation vs. PEG3, PEG4, and PEG6 in a Direct Head-to-Head VH032-Based PROTAC Series
In the only publicly available study performing a systematic, single-scaffold head-to-head comparison of VH032-PEGn PROTACs with identical warhead (GW3965) and identical E3 ligase (VHL), the PEG5 conjugate (compound 3, GW3965-PEG5-VH032) exhibited the most potent LXRβ protein degradation among PEG3, PEG4, and PEG5 congeners in HuH-7 human hepatoma cells at 24 h treatment [1]. Importantly, extension of the linker by a single ethylene glycol unit to PEG6 virtually eliminated degradation activity, establishing PEG5 as the functional optimum for this system [2]. The PEG5 conjugate retained high LXRβ binding affinity (EC50 = 31 ± 4.4 nM by TR-FRET), comparable to the parent agonist GW3965 (EC50 = 20 ± 7.2 nM), confirming that linker attachment did not sterically impair target engagement [1].
| Evidence Dimension | LXRβ protein degradation potency (western blot, HuH-7 cells, 24 h) |
|---|---|
| Target Compound Data | Most potent degradation among PEG3–PEG6 series; EC50 (LXRβ binding) = 31 ± 4.4 nM |
| Comparator Or Baseline | PEG3 variant: lower activity; PEG4 variant: intermediate activity; PEG6 variant: degradation activity virtually lost |
| Quantified Difference | PEG5 > PEG4 > PEG3 >> PEG6 (near-complete loss of activity with PEG6); approximate ≥3–10 fold activity advantage vs. PEG3/PEG4 estimated from representative western blot densitometry (Figure 2A–B) |
| Conditions | HuH-7 human hepatoma cells; 24 h compound treatment; LXRβ detected by western blot; TR-FRET LXRβ coactivator assay for EC50 (Yamamoto et al., 2021; PMC8187946) |
Why This Matters
This is the only published direct comparison where a VH032-PEG5 PROTAC is benchmarked against adjacent PEG-chain-length analogs within the same SAR study, providing empirical justification for selecting PEG5 over PEG3, PEG4, or PEG6 when initiating VHL-based PROTAC optimization for new targets.
- [1] Yamamoto H, Kondo N, Ogawa N, et al. Development of Agonist-Based PROTACs Targeting Liver X Receptor. Front Chem. 2021;9:674967. Figure 2A–B: PEG3–PEG6 comparison; Table 1: EC50 of GW3965 (20 ± 7.2 nM) vs. compound 3 (31 ± 4.4 nM). View Source
- [2] Yamamoto H et al. Front Chem. 2021;9:674967. Lines 107–110: 'The reduction activity was almost lost with this linker extension [PEG6], suggesting that the PEG5 length is optimal.' View Source
